テルトゥル酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

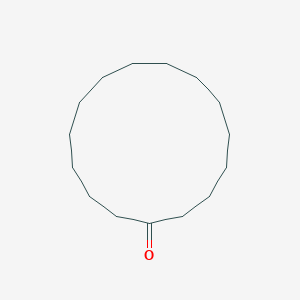

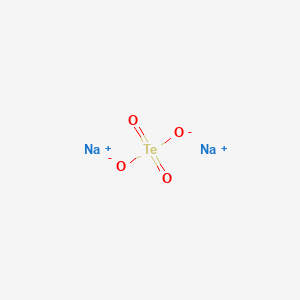

Sodium tellurate is an inorganic compound with the chemical formula Na2TeO4 It is a tellurium-based compound where tellurium is in its highest oxidation state of +6

科学的研究の応用

Sodium tellurate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in redox reactions and as a precursor for other tellurium compounds.

Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.

Medicine: Explored for its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.

Industry: Utilized in the production of semiconductors, catalysts, and other advanced materials.

作用機序

Target of Action

Sodium tellurate, a water-soluble inorganic tellurium compound, is primarily targeted at various species of bacteria . It is toxic for most forms of life even at very low concentrations . The primary targets of sodium tellurate are the cellular components of these organisms, particularly those involved in oxidative stress and cysteine metabolism .

Mode of Action

Sodium tellurate interacts with its targets by inducing oxidative stress . It is both a weak oxidizing agent and a weak reducing agent . As an oxidizing agent, it can be reduced to tellurium, and as a reducing agent, it can be oxidized to tellurates . This dual nature allows it to interact with various cellular components and disrupt normal cellular functions .

Biochemical Pathways

It is known that sodium tellurate can interfere with the metabolism of cysteine, an essential amino acid . Additionally, it has been suggested that certain bacteria may use a two-step reduction pathway to reduce tellurate, first reducing it to tellurite, and then further reducing tellurite to elemental tellurium .

Pharmacokinetics

Given its water solubility , it can be inferred that it is likely to be readily absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological system in which it is present.

Result of Action

The result of sodium tellurate’s action is primarily the induction of toxicity in most forms of life . In bacteria, for example, exposure to sodium tellurate results in a visible blackening within 30–120 minutes if the culture is live . This is due to the formation of black deposits of insoluble elemental tellurium .

Action Environment

The action of sodium tellurate can be influenced by various environmental factors. For instance, its solubility and hence bioavailability can be affected by the pH and temperature of the environment . Furthermore, its toxicity can be influenced by the presence of other substances in the environment, such as other metal ions or compounds .

生化学分析

Biochemical Properties

Sodium tellurate is expected to be metabolized in organisms via the same pathway as sulfur and selenium . It interacts with various biomolecules, including enzymes and proteins . For instance, it has been shown that garlic, a well-known selenium accumulator, can assimilate tellurate and transform it into a tellurium-containing amino acid .

Cellular Effects

Sodium tellurate has been found to induce phosphorylation of eIF2α, DNA damage, and oxidative stress . It promotes the assembly of stress granules (SGs) in response to oxidative stress and DNA damage . Sodium tellurate also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium tellurate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been proposed that the reduction and methylation of toxic, metalloidal oxyanions is a detoxification mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium tellurate can change over time. For instance, when a sterile sodium tellurate solution was added to cells thought to be viable human tubercle bacilli and incubated at 37 °C, a visible blackening occurred within 30–120 min if the culture was live .

Metabolic Pathways

Sodium tellurate is involved in metabolic pathways similar to those of sulfur and selenium . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that sodium tellurate is a water-soluble compound, which suggests that it can be transported and distributed within cells and tissues via aqueous channels .

Subcellular Localization

Given its water solubility, it is likely to be found in the cytoplasm and potentially within organelles that have an aqueous environment .

準備方法

Synthetic Routes and Reaction Conditions: Sodium tellurate can be synthesized through several methods, including hydrothermal synthesis and ion-exchange processes. One common method involves the reaction of tellurium dioxide (TeO2) with sodium hydroxide (NaOH) in an aqueous solution, followed by crystallization:

TeO2+2NaOH+H2O→Na2TeO4⋅2H2O

Industrial Production Methods: Industrial production of sodium tellurate typically involves the oxidation of tellurium compounds in alkaline solutions. The process may include steps such as dissolution, filtration, and crystallization to obtain high-purity sodium tellurate.

化学反応の分析

Types of Reactions: Sodium tellurate undergoes various chemical reactions, including:

Oxidation: Sodium tellurate can act as an oxidizing agent in redox reactions.

Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurium dioxide (TeO2).

Substitution: Sodium tellurate can participate in substitution reactions where its oxygen atoms are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Sodium tellurate can oxidize reducing agents such as hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce sodium tellurate to tellurium dioxide.

Substitution: Reactions with halides or other nucleophiles can lead to substitution of oxygen atoms.

Major Products Formed:

Oxidation: Products may include higher oxidation state compounds of other elements.

Reduction: Tellurium dioxide (TeO2) is a common product.

Substitution: Various substituted tellurates depending on the nucleophile used.

類似化合物との比較

Sodium tellurate can be compared with other tellurates such as potassium tellurate (K2TeO4) and lithium tellurate (Li2TeO4). While all these compounds share similar structural features, they differ in their reactivity and applications:

Potassium Tellurate (K2TeO4): Similar in structure but has different solubility and reactivity properties.

Lithium Tellurate (Li2TeO4): Known for its unique ion-exchange properties, which are not observed in sodium tellurate.

特性

CAS番号 |

10101-83-4 |

|---|---|

分子式 |

H2NaO4Te |

分子量 |

216.6 g/mol |

IUPAC名 |

disodium;tellurate |

InChI |

InChI=1S/Na.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChIキー |

ZJIVOWVFSRAHAO-UHFFFAOYSA-N |

SMILES |

[O-][Te](=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

O[Te](=O)(=O)O.[Na] |

| 10101-83-4 | |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)